5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group and a 1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl moiety. The oxadiazole ring is a nitrogen-oxygen heterocycle known for metabolic stability and hydrogen-bonding capabilities, making it pharmacologically relevant . The 3-chloro-4-fluorophenyl group may optimize electronic effects and binding affinity through halogen bonding .
Properties
IUPAC Name |
5-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O3S2/c16-11-6-10(3-4-12(11)17)25(21,22)20-7-9(8-20)15-18-14(19-23-15)13-2-1-5-24-13/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFWMVBEQVJOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a novel compound that has attracted attention for its potential biological activities. This compound combines the oxadiazole moiety, known for its diverse pharmacological properties, with an azetidine ring and a thiophene substituent. This article reviews the available literature on the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 386.9 g/mol. The structure features a sulfonamide linkage which is significant for its biological activity.
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole core have demonstrated substantial antimicrobial properties. Studies indicate that derivatives of this class exhibit activity against various pathogens including bacteria and fungi:
- Antibacterial Effects : Research has shown that 1,2,4-oxadiazole derivatives can inhibit bacterial growth effectively. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) in the range of 0.5 to 8 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The antifungal properties of oxadiazole derivatives have also been documented, with some showing effectiveness against Candida albicans and other fungal strains .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is highlighted in various studies:
- Mechanism of Action : The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . In vitro assays have demonstrated IC50 values ranging from 110 to 157 µg/mL for similar compounds when compared to standard anti-inflammatory drugs like diclofenac .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy:
- Cell Line Studies : In vitro studies have shown that derivatives exhibit cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). For example, related compounds displayed IC50 values as low as 15.63 µM against MCF-7 cells .
- Apoptosis Induction : Flow cytometry assays indicated that these compounds can induce apoptosis in cancer cells by activating caspase pathways . This suggests a potential mechanism through which these compounds exert their anticancer effects.
Case Studies
Several case studies have been published that detail the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various sulfonamide derivatives including those with an oxadiazole core and evaluated their biological activities. The results indicated that many compounds exhibited significant anti-inflammatory and antimicrobial activities, supporting the therapeutic potential of oxadiazole derivatives .
- Antitumor Agents : Research on azetidine-containing analogues has shown promising results in terms of antiproliferative activity against tumor cell lines. One study reported that specific analogues had IC50 values as low as 2.1 nM against HCT116 cell lines .
Chemical Reactions Analysis
Reactivity of the 1,2,4-Oxadiazole Ring
The oxadiazole core is electrophilic, enabling nucleophilic substitutions and ring-opening reactions. Key findings include:
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Hydrolysis : Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis to form intermediate hydrazides or carboxylic acid derivatives. For example, treatment with HCl/H<sub>2</sub>O generates a hydrazide intermediate, which can further react with carboxylic acids to form new derivatives .
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Cycloaddition Reactions : The oxadiazole participates in [3+2] cycloadditions with nitrile oxides or azides to form fused triazole or tetrazole derivatives, enhancing structural complexity .
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Substitution at Position 5 : The electron-withdrawing sulfonyl group adjacent to the oxadiazole increases susceptibility to nucleophilic attack. Reactions with amines or alcohols yield substituted oxadiazoles (e.g., amino- or alkoxy-oxadiazoles) .
Sulfonyl-Azetidine Reactivity
The azetidine ring, functionalized with a sulfonyl group, participates in:
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Ring-Opening Reactions : Under acidic conditions, the strained four-membered azetidine ring undergoes cleavage, producing sulfonamide derivatives. For example, treatment with H<sub>2</sub>SO<sub>4</sub> yields 3-chloro-4-fluorophenylsulfonamide intermediates.
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Nucleophilic Substitution : The sulfonyl group stabilizes adjacent carbons, enabling SN<sub>2</sub> reactions with nucleophiles like thiols or amines to form new C–S or C–N bonds .
Thiophen-2-yl Modifications
The thiophene moiety undergoes electrophilic substitutions:
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Halogenation : Bromination at the α-position of thiophene using NBS (N-bromosuccinimide) yields brominated derivatives, useful in cross-coupling reactions .
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Sulfonation : Reaction with chlorosulfonic acid introduces sulfonic acid groups, enhancing solubility for pharmaceutical applications .
Functional Group Interconversions
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Oxadiazole-to-Thiadiazole Conversion : Treatment with thiourea in tetrahydrofuran (THF) replaces the oxygen atom in the oxadiazole with sulfur, forming a 1,3,4-thiadiazole analog. This reaction preserves the azetidine and thiophene groups .
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Sulfonyl Group Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the sulfonyl group to a thioether, altering electronic properties.
Mechanistic Insights
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Oxadiazole Ring Stability : The electron-withdrawing sulfonyl group decreases aromaticity, making the ring more reactive toward nucleophiles.
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Steric Effects : The bulky 3-chloro-4-fluorophenyl group directs substitutions to the less hindered thiophene or oxadiazole positions .
Challenges and Limitations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include:
Key Observations:
- Halogen Effects : Chloro and fluoro substituents in the target compound’s phenyl ring may enhance binding affinity via halogen bonding, similar to compounds 4 and 5, where chloro/fluoro groups improved intermolecular interactions in crystal structures .
- Sulfonyl Group : The sulfonylazetidine moiety in the target compound is unique among analogues, offering rigidity and sulfonamide-like interactions absent in triazole-thiones or thiadiazoles .
Research Findings and Implications
- Halogenated Analogues : Chloro/fluoro substitution is a common strategy to enhance binding affinity, as seen in compound 4 (antimicrobial) and thiadiazole derivatives (insecticidal) . The target compound’s 3-chloro-4-fluorophenyl group may synergize these effects.
- This could improve target engagement but reduce metabolic stability .
- Thiophene Advantage : The thiophen-2-yl group’s electron-rich nature may enhance interactions with aromatic residues in proteins, a feature absent in phenyl-substituted analogues .
Q & A
Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole core in this compound, and how can reaction conditions be optimized?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or through [3+2] cycloaddition reactions. For this compound, a plausible route involves coupling a pre-synthesized azetidine sulfonyl chloride intermediate (e.g., 3-Chloro-4-fluorophenylsulfonyl chloride) with a thiophene-substituted amidoxime. Key steps include:
- Azetidine sulfonylation : Reacting 3-azetidinyl derivatives with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
- Cyclization : Heating the intermediate amidoxime with activated carbonyl groups (e.g., trifluoroacetic anhydride) to form the oxadiazole ring .
- Optimization : Monitor reaction progress via TLC or HPLC, and adjust solvent polarity (e.g., DMF or acetonitrile) to enhance yield.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the azetidine, sulfonyl, and oxadiazole moieties. For example, the sulfonyl group’s electron-withdrawing effect deshields adjacent protons, appearing as distinct downfield shifts .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- HPLC-PDA : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch ~1350–1150 cm) and oxadiazole (C=N stretch ~1600 cm) functional groups .
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the oxadiazole and thiophene rings.
- Predict H NMR chemical shifts with <5% deviation from experimental values .
- Simulate reaction pathways for sulfonylation or cyclization steps to optimize synthetic routes .
Advanced Research Questions
Q. How can in vitro antitumor activity be systematically evaluated, and what cell line panels are appropriate?
- Cell Line Selection : Use the NCI-60 panel to screen across diverse cancer types (e.g., leukemia, melanoma, breast cancer). Prioritize cell lines with overexpression of sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
- Dose-Response Analysis : Treat cells with 0.1–100 µM compound for 48–72 hours. Assess viability via MTT or ATP-based assays. Calculate IC values using nonlinear regression models.
- Mechanistic Studies : Perform flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to confirm pro-apoptotic effects .
Q. How might structural modifications (e.g., substituent variations on the azetidine or thiophene) enhance bioactivity?
- Azetidine Modifications : Introduce electron-withdrawing groups (e.g., -CF) to the phenyl ring to improve sulfonamide stability and target binding .
- Thiophene Optimization : Replace the 2-thienyl group with 3-thienyl or fused bicyclic analogs to modulate lipophilicity and π-π stacking interactions .
- SAR Analysis : Compare IC values across derivatives to identify critical substituents. For example, bulkier azetidine substituents may reduce cell permeability, requiring logP optimization .
Q. How should contradictory data between computational predictions and experimental bioactivity be resolved?
- Validation of Models : Re-parameterize DFT calculations using experimental crystallographic data (if available) to improve accuracy.
- Solvent Effects : Re-evaluate in silico predictions by incorporating solvent models (e.g., PCM for aqueous environments) that better mimic physiological conditions .
- Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify unintended interactions that may explain discrepancies .
Q. What strategies mitigate synthetic challenges, such as low yields in sulfonylation or cyclization steps?
- Catalytic Systems : Employ Lewis acids (e.g., ZnCl) to accelerate sulfonylation by activating the sulfonyl chloride electrophile .
- Microwave-Assisted Synthesis : Reduce cyclization time from hours to minutes (e.g., 100°C, 300 W) while improving regioselectivity .
- Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate intermediates and reduce byproduct contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
